molecular formula C18H23F2N7 B10923218 4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine

4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine

Cat. No.: B10923218
M. Wt: 375.4 g/mol
InChI Key: FCHVXLWPYHABRW-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with difluoromethyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrimidine derivative, followed by the introduction of pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyrazolyl groups contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • 1-methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole

Uniqueness

4-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine stands out due to its unique combination of difluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23F2N7

Molecular Weight

375.4 g/mol

IUPAC Name

4-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-(1-ethyl-5-methylpyrazol-4-yl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C18H23F2N7/c1-6-27-12(3)14(8-21-27)15-7-16(17(19)20)23-18(22-15)25(4)9-13-10-26(5)24-11(13)2/h7-8,10,17H,6,9H2,1-5H3

InChI Key

FCHVXLWPYHABRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N(C)CC3=CN(N=C3C)C)C(F)F)C

Origin of Product

United States

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